5-Bromo-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 291.50 g/mol. This compound is characterized by its sulfonyl chloride functional group, which confers significant reactivity, particularly in nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
The compound typically appears as a crystalline powder, with physical properties including a melting point of 34-36°C and a boiling point of 297.1°C at 760 mmHg . Its structure can be represented using the InChI key: SBMKFWMFNIEPDN-UHFFFAOYSA-N
and the SMILES notation: FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
.
As 5-Bromo-2,4-difluorobenzenesulfonyl chloride is primarily a research chemical, there is no current information available on its specific mechanism of action in biological systems.
Due to the presence of the sulfonyl chloride group, 5-Bromo-2,4-difluorobenzenesulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react with water to release hydrochloric acid fumes. Specific data on toxicity, flammability, and other hazards are not available. However, standard precautions for handling strong acids and corrosive chemicals should be followed when working with this compound [].
The synthesis of 5-bromo-2,4-difluorobenzenesulfonyl chloride typically involves:
5-Bromo-2,4-difluorobenzenesulfonyl chloride finds applications in:
Interaction studies involving 5-bromo-2,4-difluorobenzenesulfonyl chloride often focus on its reactivity with various nucleophiles. This includes:
Several compounds share structural similarities with 5-bromo-2,4-difluorobenzenesulfonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | Similar structure but different substitution pattern |
5-Chloro-2,4-difluorobenzenesulfonyl chloride | 287172-61-6 | Chlorine instead of bromine; different reactivity profile |
3-Bromo-4-fluorobenzenesulfonyl chloride | 287172-61-7 | Different halogen substitution leading to unique properties |
These compounds highlight the uniqueness of 5-bromo-2,4-difluorobenzenesulfonyl chloride in terms of its specific halogen substitutions and resultant chemical behavior. Each variant offers distinct reactivity patterns that can be exploited in various synthetic applications.
Corrosive;Irritant